2-(Chloromethyl)-3,5-dimethoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
VTUVDBAVHFZGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CCl)OC |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
The pyridine (B92270) scaffold is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The strategic placement of the chloromethyl and dimethoxy groups on the pyridine ring in 2-(chloromethyl)-3,5-dimethoxypyridine provides a powerful tool for the synthesis of novel heterocyclic systems.
Construction of Fused-Ring Pyridine Systems
The reactive chloromethyl group at the 2-position of this compound serves as an excellent electrophilic site, facilitating the construction of fused-ring systems through intramolecular cyclization reactions. This approach allows for the annulation of additional rings onto the pyridine core, leading to the formation of intricate polycyclic heteroaromatic compounds. For instance, this compound can be utilized in the synthesis of various fused pyridine derivatives, such as pyrido[1,2-a]indoles, indolizines, and quinolizinium (B1208727) salts.
The general strategy involves the initial N-alkylation of a suitable nucleophile, such as an indole (B1671886) or a pyridine derivative, with this compound. The resulting pyridinium (B92312) salt intermediate can then undergo an intramolecular cyclization, often promoted by a base or a transition metal catalyst, to yield the desired fused-ring system. The electron-donating methoxy (B1213986) groups on the pyridine ring can influence the regioselectivity of the cyclization and the electronic properties of the final product.
A variety of fused pyridine ring systems have been synthesized for different applications, including as potential antitumor agents. While direct synthesis from this compound is not always explicitly detailed, the methodologies for creating pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines often involve precursors with similar reactive handles, highlighting the potential of this compound in such synthetic endeavors.
Synthesis of Complex Polycy
Based on a thorough review of available scientific literature, there is no specific information regarding the applications of the chemical compound “this compound” in the preparation of derivatives for enzyme mechanism studies or its use in exploring novel biochemical pathways. The provided search results consistently refer to structurally different, albeit related, compounds.
The preponderance of research focuses on compounds such as 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride , a well-documented intermediate in the synthesis of the proton pump inhibitor Omeprazole (B731), and 2-(Chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride , an intermediate for the drug Pantoprazole (B1678409). These compounds are crucial in pharmaceutical manufacturing. Another compound, 5-(Chloromethyl)furfural , is mentioned in the context of creating novel biochemical pathways from biomass.
Due to the lack of specific data for "this compound" within the requested contexts, it is not possible to generate an article that adheres to the user's outline while maintaining scientific accuracy. Providing information on the related but distinct compounds would violate the strict instruction to focus solely on the specified subject.
Analytical Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Chloromethyl)-3,5-dimethoxypyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom in the molecule.
¹H NMR: In ¹H NMR spectroscopy, the proton spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The chloromethyl group (-CH₂Cl) would typically appear as a singlet downfield due to the electron-withdrawing effect of the chlorine atom. The two methoxy (B1213986) groups (-OCH₃) at the 3- and 5-positions would each produce a sharp singlet. The two protons on the pyridine (B92270) ring at the 4- and 6-positions would appear as distinct signals, likely doublets, with their chemical shifts influenced by the surrounding substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for each of the eight carbon atoms: the chloromethyl carbon, the two methoxy carbons, and the five carbons of the pyridine ring. The positions of these signals help confirm the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure; actual experimental values may vary.)
| Atom | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂Cl | Singlet | ~4.6 | ~45 |
| 3-OCH₃ | Singlet | ~3.9 | ~56 |
| 5-OCH₃ | Singlet | ~3.8 | ~55 |
| Pyridine C4-H | Doublet | ~6.8 | ~107 |
| Pyridine C6-H | Doublet | ~8.0 | ~140 |
| Pyridine C2 | - | - | ~155 |
| Pyridine C3 | - | - | ~158 |
| Pyridine C5 | - | - | ~145 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. When coupled with liquid chromatography (LC/MS/MS), it becomes an essential tool for separating complex mixtures and identifying trace-level impurities.
In the context of this compound, MS analysis would confirm the molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in predictable ways, yielding fragments that can be pieced together to corroborate the proposed structure.
LC/MS/MS is particularly valuable for impurity profiling in research and development. For instance, a sensitive LC/MS/MS method was developed for the trace analysis of the related compound 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a potential genotoxic impurity in pantoprazole (B1678409) drug substances. rasayanjournal.co.in This method demonstrates the capability of LC/MS/MS to detect and quantify impurities at parts-per-million (ppm) levels, which is crucial for ensuring the quality and safety of chemical intermediates. rasayanjournal.co.in The technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry for definitive identification.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by identifying the functional groups present in a compound. scispace.com
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming key functional groups. These include C-O stretching vibrations for the two ether (methoxy) groups, a C-Cl stretching band for the chloromethyl group, and several bands corresponding to the C=C and C=N stretching and C-H bending vibrations of the substituted pyridine ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that are often weak or absent in the IR spectrum. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. The analysis of the pyridine ring vibrations in the Raman spectrum would complement the IR data to confirm the substitution pattern.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H (-CH₂) | Stretch | 3000-2850 |
| Pyridine Ring | C=C, C=N Stretch | 1600-1450 |
| C-O (Ether) | Stretch | 1250-1050 |
| C-Cl (Alkyl Halide) | Stretch | 800-600 |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatography is a laboratory technique for the separation of a mixture. It is essential for monitoring the progress of a chemical reaction, assessing the purity of the final product, and identifying any byproducts formed during the synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile compounds like this compound. In research settings, reverse-phase HPLC is commonly employed, where the compound is passed through a column with a non-polar stationary phase and eluted with a polar mobile phase.
HPLC is used to determine the purity of the final product with high accuracy. For the related intermediate 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, HPLC analysis has been used to confirm purities exceeding 99%. google.comgoogle.com The technique can also be used to monitor the progress of a synthesis reaction by taking small aliquots from the reaction mixture over time. By analyzing these samples, researchers can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. google.com
Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water/buffer |
| Detector | UV-Vis Detector (monitoring at a specific wavelength, e.g., 275 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds.
In the synthesis of pyridine derivatives, GC-MS is an effective method for identifying and quantifying volatile impurities, unreacted starting materials, or byproducts. For example, a GC-MS method was developed for the simultaneous determination of 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (CDP) and dimethyl sulfate, two process-related toxic impurities in the synthesis of pantoprazole. sigmaaldrich.com This demonstrates the utility of GC-MS in analyzing the complete profile of a reaction mixture. While this compound itself might be analyzed, the technique is especially crucial for detecting smaller, more volatile molecules that might be present, such as residual solvents or byproducts from chlorination reagents. The mass spectrometer provides definitive identification of each peak separated by the GC column, though careful analysis is required as regioisomers can sometimes exhibit similar mass spectra. nih.gov
Crystallographic Studies of this compound Derivatives
Crystallographic studies are fundamental in elucidating the three-dimensional structure of molecules and understanding their arrangement in the solid state. For derivatives of this compound, these methodologies provide invaluable insights into their molecular geometry, conformation, and the non-covalent interactions that govern their crystal packing. Such information is crucial for establishing structure-property relationships.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystal. researchgate.netmdpi.com This method can provide the absolute structure of a molecule, including bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of its chemical identity and stereochemistry.
In a typical SCXRD experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is related to the crystal lattice, while their intensities contain information about the arrangement of atoms within the unit cell. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined.
For pyridine derivatives, SCXRD studies confirm the planar or near-planar geometry of the pyridine ring and determine the conformation of its substituents. For instance, in a study of 2-(chloromethyl)pyridine (B1213738), the crystal structure was determined to be monoclinic with the space group P21/c. researchgate.net The detailed crystallographic data obtained from such an analysis are presented in a standardized format, as exemplified in the table below for a related pyridine derivative.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H6ClN |
| Formula Weight | 127.57 |
| Temperature (K) | 200 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.5211(2) |
| b (Å) | 10.2467(3) |
| c (Å) | 9.1436(3) |
| β (°) | 94.1771(11) |
| Volume (ų) | 609.35(3) |
| Z | 4 |
This table presents example crystallographic data for 2-(chloromethyl)pyridine, illustrating the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, which are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability. mdpi.com For pyridine derivatives, these interactions can include hydrogen bonds, halogen bonds, π-π stacking, and C–H···π interactions. nih.gov
The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. rsc.org In the crystal structures of chlorocyanopyridines, for example, C–H···N interactions involving both the nitrile and pyridine nitrogen atoms are observed, leading to the formation of one- or two-dimensional networks. nih.govnih.gov
Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, where the rings of adjacent molecules are arranged in a face-to-face or offset manner. nih.gov In the crystal structure of 2-(chloromethyl)pyridine, the molecules are arranged in discrete layers propagated by edge-to-face and offset face-to-face aryl–aryl interactions. researchgate.net
The different types of intermolecular interactions observed in the crystal structures of various substituted pyridines are summarized in the table below.
| Interaction Type | Description | Example Compounds |
|---|---|---|
| C–H···N Hydrogen Bonds | Hydrogen bond between a C-H donor and a pyridine or nitrile nitrogen acceptor. | Chlorocyanopyridines nih.govnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 2-(chloromethyl)pyridine, Chlorocyanopyridines researchgate.netnih.gov |
| C–H···F Interactions | Weak hydrogen bonds involving fluorine atoms. | 4-O-arylperfluoropyridines researchgate.net |
| O–H···N Hydrogen Bonds | Hydrogen bond between a hydroxyl group and a pyridine nitrogen. | Hydrated pyridine derivatives researchgate.net |
| C–Br···N Interactions | Halogen bonding between a bromine atom and a nitrogen atom. | 4-O-arylperfluoropyridines researchgate.net |
Future Research Directions and Unexplored Avenues for 2 Chloromethyl 3,5 Dimethoxypyridine
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 2-(Chloromethyl)-3,5-dimethoxypyridine should prioritize the development of green synthetic methodologies. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste.
A promising approach involves the principles of process optimization and the reduction of solvent use. For instance, a greener synthesis has been reported for the structurally similar compound 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, which involves a multi-step process where intermediates are not isolated, thereby improving productivity and minimizing solvent usage. bohrium.comrasayanjournal.co.in This one-pot approach significantly reduces waste and energy consumption.
Future investigations could explore the application of similar strategies to the synthesis of this compound. Key areas for development include:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This could involve exploring cycloaddition reactions or other concerted processes.
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.
Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze specific steps in the synthesis, which can offer high selectivity under mild reaction conditions. rsc.org
A comparative table of traditional versus potential green synthesis approaches is presented below:
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvents | Chlorinated hydrocarbons, volatile organic compounds | Water, bio-solvents, solvent-free conditions |
| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic reagents, renewable feedstocks |
| Process | Multi-step with intermediate isolation | One-pot synthesis, continuous flow processes |
| Waste | Significant byproduct formation | Minimal waste, high atom economy |
| Energy | High-temperature reflux | Microwave, ultrasound, ambient temperatures |
Catalyst Development for Enhanced Reactivity and Selectivity
The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound. The reactivity of the chloromethyl group and the pyridine ring can be finely tuned with the appropriate catalyst, leading to more efficient and selective transformations.
Future research in this area should focus on:
Transition Metal Catalysis: The use of transition metals, particularly palladium and nickel, is well-established in cross-coupling reactions. tcichemicals.com Developing specific palladium or nickel catalysts could enable a wide range of C-C and C-heteroatom bond formations at the chloromethyl position. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be explored to introduce diverse functional groups.
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to activate chemical bonds. rsc.org Research into photocatalytic systems could enable novel C-H functionalization of the pyridine ring or selective transformations of the chloromethyl group under ambient conditions.
Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems, often with high enantioselectivity and lower toxicity. Developing organocatalysts for the derivatization of this compound could lead to the synthesis of chiral molecules with potential applications in medicinal chemistry.
The table below summarizes potential catalytic approaches for the functionalization of this compound:
| Catalyst Type | Potential Application | Advantages |
| Palladium/Nickel | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | High efficiency, broad substrate scope |
| Photocatalysts | C-H functionalization, radical reactions | Mild reaction conditions, sustainable |
| Organocatalysts | Asymmetric synthesis | Metal-free, high enantioselectivity |
Exploration of Novel Reaction Pathways and Derivatization Strategies
The chloromethyl group in this compound is a versatile functional handle that can be exploited to construct a wide array of new molecules. Future research should aim to explore novel reaction pathways and derivatization strategies beyond simple nucleophilic substitutions.
Key areas of investigation include:
Cascade Reactions: Designing multi-step reactions that occur in a single pot, leading to the rapid construction of complex molecular architectures. The reactive nature of the chloromethyl group makes it an ideal starting point for such cascades.
Ring-Forming Reactions: Utilizing the chloromethyl group as an electrophile in intramolecular or intermolecular reactions to synthesize novel heterocyclic systems fused to the pyridine core.
Functional Group Interconversion: Developing new methods to transform the chloromethyl group into other valuable functional groups, such as aldehydes, carboxylic acids, or amines, thereby expanding the synthetic utility of the parent compound.
Interdisciplinary Studies Integrating Computational and Experimental Approaches
The integration of computational chemistry with experimental studies can significantly accelerate the discovery and optimization of new reactions and materials based on this compound.
Future interdisciplinary research could focus on:
Reaction Mechanism Elucidation: Using computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states. This can provide valuable insights into reaction mechanisms and help in the rational design of more efficient catalysts and reaction conditions.
Prediction of Properties: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to predict the physical, chemical, and potentially biological properties of novel derivatives of this compound. This can guide synthetic efforts towards molecules with desired characteristics.
Synergistic Catalyst Design: Combining computational screening of potential catalysts with experimental validation to rapidly identify optimal catalytic systems for specific transformations.
The following table highlights the potential synergies between computational and experimental approaches:
| Research Area | Computational Approach | Experimental Approach |
| Catalyst Design | Screening of catalyst libraries, transition state analysis | Synthesis and testing of catalysts |
| Reaction Optimization | Modeling of reaction kinetics and thermodynamics | High-throughput screening of reaction conditions |
| Property Prediction | QSAR, molecular dynamics simulations | Synthesis and characterization of new derivatives |
Investigation of Material Science Applications (excluding those with direct biomedical/clinical implications)
The unique electronic and structural properties of the pyridine ring, combined with the reactive chloromethyl group, make this compound an attractive building block for the synthesis of novel functional materials.
Unexplored avenues in material science include:
Polymer Chemistry: The chloromethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics. The pyridine moiety can also be used to create metal-coordination polymers with interesting magnetic or catalytic properties.
Organic Electronics: Pyridine-containing molecules are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The derivatization of this compound could lead to the synthesis of new materials with optimized electronic properties for such applications.
Functional Surfaces: The chloromethyl group can be used to covalently attach the molecule to various surfaces, such as silica (B1680970) or gold. This could be used to create functionalized surfaces with specific chemical or physical properties, for example, in the development of sensors or catalytic supports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
